Nebivolol
Description
Contextualization within Third-Generation Beta-Adrenergic Receptor Antagonists
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that block the effects of epinephrine (B1671497) and norepinephrine (B1679862) on beta-adrenergic receptors. These receptors are found in various organs, including the heart, lungs, and blood vessels. Beta-blockers are classified into generations based on their selectivity for beta-receptor subtypes and additional pharmacological properties. revespcardiol.org
Third-generation beta-blockers represent an advancement over earlier generations by possessing additional vasodilatory properties. revespcardiol.orgoatext.com This vasodilatory effect helps to lower peripheral vascular resistance, which can contribute to maintaining or improving cardiac output and stroke volume. revespcardiol.orgijcva.org Nebivolol (B1214574) is categorized as a third-generation beta-blocker. oatext.comijcva.orgnih.gov Unlike some other third-generation agents that achieve vasodilation through alpha-adrenergic receptor blockade, this compound's vasodilatory action is primarily mediated by the release of nitric oxide (NO). wikipedia.orgoatext.comijcva.org This NO-mediated vasodilation is thought to occur through the stimulation of endothelial nitric oxide synthase (eNOS), potentially involving beta-3 adrenergic receptor agonism. wikipedia.orgoatext.comdrugbank.com
Stereoisomeric Complexity and Significance within this compound
The pharmacological profile of this compound is complex due to its stereochemistry. The molecule contains four stereogenic centers, which theoretically could lead to 16 stereoisomers. rotachrom.commdpi.com However, due to the symmetry of the molecule, the number of possible stereoisomers is reduced to 10. rotachrom.commdpi.com
Enantiomeric Composition of the Racemic Mixture (this compound)
Clinically administered this compound is a racemic mixture. nih.govncats.ioresearchgate.net A racemic mixture consists of equal amounts of two enantiomers. nih.govncats.io In the case of this compound, this racemic mixture comprises two main enantiomers: d-Nebivolol and l-Nebivolol. ncats.ioresearchgate.net These are often referred to as (+)-Nebivolol and (-)-Nebivolol, respectively. researchgate.netsenescence.info
Importance of Levothis compound (B1675167) as a Specific Enantiomer: The (S,R,R,R)-Enantiomer
Levothis compound is the designation for one specific enantiomer within the this compound racemic mixture. It is identified as the (S,R,R,R)-enantiomer. researchgate.net The other enantiomer in the racemic mixture is d-Nebivolol, which has the (R,S,S,S)-configuration. mdpi.comresearchgate.net
While the racemic mixture of this compound exhibits both beta-1 adrenergic receptor blockade and vasodilatory properties, these activities are largely attributed to the distinct contributions of its two enantiomers. drugbank.comresearchgate.netnih.gov Research indicates that the beta-1 adrenergic receptor blocking activity primarily resides with the d-enantiomer (R,S,S,S). drugbank.commdpi.comncats.ioresearchgate.net In contrast, Levothis compound, the (S,R,R,R)-enantiomer (l-Nebivolol), is primarily responsible for the vasodilating properties of the racemic mixture. drugbank.comncats.ioresearchgate.netnih.gov This vasodilatory effect is thought to be mediated through the L-arginine-nitric oxide pathway, involving the stimulation of endothelial nitric oxide synthase (eNOS). oatext.comdrugbank.comncats.ioresearchgate.net
Studies have shown a significant difference in the potency of the two enantiomers regarding beta-1 receptor binding. For example, d-Nebivolol and the racemic mixture have demonstrated high affinity and selectivity for inhibiting beta-1 adrenergic receptor coupled accumulation of cAMP, while l-Nebivolol (the (S,R,R,R)-enantiomer) was found to be significantly less potent in this regard. mdpi.comncats.io
Here is a summary of the key properties of the this compound enantiomers:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040556 | |
| Record name | Nebivolol | |
| Source | EPA DSSTox | |
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Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.091g/100mL, 4.03e-02 g/L | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
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| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99200-09-6, 118457-14-0 | |
| Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |
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| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
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| Record name | Nebivolol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223.0-228.0 | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Chemical Synthesis and Stereochemical Control of Levonebivolol
Historical Development of Nebivolol (B1214574) Synthesis Methodologies
The synthesis of this compound, a molecule characterized by its four stereocenters and C2-symmetry, has evolved significantly since its initial disclosure. Early synthetic strategies established a foundational convergent approach that has been refined over the years to improve stereoselectivity, yield, and industrial feasibility.
The seminal work by Janssen Pharmaceutica first outlined the synthesis, which involves the coupling of two key fragments derived from a common precursor: 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. This approach generally involves the preparation of two crucial building blocks: an amino alcohol fragment and an epoxide fragment (or a synthon with a leaving group at the corresponding position).
A common pathway involves the synthesis of a racemic mixture of diastereomeric epoxides, namely (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. These diastereomers are then separated by chromatography. One of the separated epoxide racemates is reacted with a protected amine, such as benzylamine, to form a racemic amino alcohol. This amino alcohol is then reacted with the other racemic epoxide to produce a mixture of N-benzyl this compound diastereomers. Subsequent debenzylation via catalytic hydrogenation yields this compound.
Over time, research has focused on overcoming the limitations of these initial methodologies, which often involved multiple steps, the use of hazardous reagents like diisobutylaluminium hydride (DIBAL) and thionyl chloride, and cumbersome purification techniques such as column chromatography to separate the ten possible stereoisomers. tezu.ernet.in Later developments have aimed to introduce stereochemical control earlier in the synthesis, reducing the number of isomers formed and simplifying purification. These advancements include the use of chiral resolving agents, enzymatic resolutions, and asymmetric catalysis, which have paved the way for more efficient and enantioselective syntheses of levothis compound (B1675167) and its corresponding enantiomer.
Strategies for Enantioselective Synthesis of Levothis compound
To address the complexities of separating a ten-isomer mixture, numerous strategies have been developed to control the stereochemistry during the synthesis of this compound, allowing for the specific production of the desired (S,R,R,R)-enantiomer, levothis compound.
Chiral Pool Approaches to Benzopyran Derivatives
The chiral pool provides a valuable source of enantiomerically pure starting materials for complex syntheses. One notable strategy for the enantioselective synthesis of both d- and l-nebivolol utilizes the two optical isomers of protected glyceraldehyde, such as its 2,2-dimethyl acetal, as chiral precursors. googleapis.com
This approach leverages the inherent chirality of glyceraldehyde to construct the key chiral chroman intermediates. By starting with either (R)- or (S)-glyceraldehyde derivatives, the synthesis can be directed towards the specific stereoisomers of the benzopyran rings required for levothis compound. Although this method ensures high enantiomeric purity from the outset, it often involves a greater number of synthetic steps compared to other asymmetric strategies. googleapis.com The complexity and length of such multi-step syntheses can present challenges for large-scale industrial production, making them less economically viable despite their high stereochemical precision.
Asymmetric Catalysis in the Formation of Key Stereocenters
Asymmetric catalysis has emerged as a powerful tool for the efficient and highly selective synthesis of levothis compound's precursors. Two prominent methods in this category are the Sharpless Asymmetric Epoxidation and biocatalytic asymmetric reduction.
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of one of the key enantioselective routes to this compound. nih.gov This methodology is employed to create a chiral epoxide from an allylic alcohol. The synthesis starts with a Claisen rearrangement to form an ortho-allyl phenol (B47542) derivative, which is then subjected to the SAE. This reaction uses a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate ligand (either (+)-DET or (-)-DET) and tert-butyl hydroperoxide as the oxidant. The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for the creation of the desired epoxide stereochemistry with high enantiomeric excess (ee). nih.gov This chiral epoxide is a versatile intermediate that can be further elaborated to form one of the key chromane (B1220400) building blocks of levothis compound.
Biocatalytic asymmetric reduction offers a highly efficient and environmentally friendly alternative for establishing one of the critical stereocenters. This method focuses on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, to the corresponding chiral chlorohydrin, a direct precursor to the amino alcohol fragment of levothis compound. nih.govrotachrom.com By utilizing stereoselective alcohol dehydrogenases (ADHs), all four stereoisomers of the chlorohydrin can be synthesized with excellent enantiomeric excess (>99% ee) and high space-time yields. nih.govrotachrom.com Different enzymes exhibit distinct stereopreferences; for instance, ADHs from Meyerozyma guilliermondii and Lactobacillus brevis can produce the (R,R) and (S,S) alcohols, respectively, while an ADH from Candida glabrata is effective for synthesizing the (S,R) alcohol. nih.gov
| Enzyme Source | Substrate Stereoisomer | Product Stereoisomer | Specific Activity (U·mg⁻¹) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Meyerozyma guilliermondii ADH (MrADH) | NEB-7R | NEB-8(R,R) | 2.6 | >99% (R) |
| Meyerozyma guilliermondii ADH (MrADH) | NEB-7S | NEB-8(R,S) | 3.6 | >99% (R) |
| Lactobacillus brevis ADH (LbADH) | NEB-7R | NEB-8(S,R) | 1.0 | 92% (S) |
| Lactobacillus brevis ADH (LbADH) | NEB-7S | NEB-8(S,S) | 2.2 | 99% (S) |
| Candida glabrata ADH (CgADH) | NEB-7R | NEB-8(S,R) | 28.3 | >99% (S) |
Diastereoselective Reaction Methodologies
Diastereoselective reactions are crucial for controlling the relative stereochemistry between newly formed and existing chiral centers. In the context of levothis compound synthesis, chiral sulfoxides have been employed to direct the stereochemical outcome of key transformations.
One such strategy begins with the reaction of 6-fluorochroman-2-one with (R)-methyl-p-tolylsulfoxide in the presence of a strong base like lithium diisopropylamide (LDA). This reaction produces a lactol as a mixture of C-2 epimers. This intermediate is then subjected to a stereoselective reductive deoxygenation using triethylsilane (Et3SiH) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The chiral sulfoxide (B87167) auxiliary guides the reduction, leading to the formation of the desired (S,R)-chroman derivative with high diastereoselectivity. epo.org This chroman can then be converted into one of the essential building blocks for the total synthesis of (S,R,R,R)-nebivolol. This method effectively transfers the chirality from the sulfoxide to the chroman ring system, establishing the correct relative and absolute stereochemistry.
Synthesis of this compound Stereoisomers and Related Analogs
Due to the C2-symmetry of the this compound molecule, the 16 theoretically possible stereoisomers are reduced to a total of 10 unique isomers. The synthesis and characterization of these individual isomers have been important for understanding their distinct pharmacological properties. The (S,R,R,R)-enantiomer (levothis compound) is a potent β1-adrenergic receptor blocker, while its enantiomer, (R,S,S,S)-nebivolol, potentiates the release of nitric oxide. epo.org
The synthesis of various stereoisomers can be achieved by strategically combining the different enantiopure amino alcohol and epoxide (or chlorohydrin) building blocks. For example, reacting (R)-2-amino-1-((S)-6-fluorochroman-2-yl)ethanol with (R)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol results in the formation of (+)-nebivolol, ((S,R,R,R)-7), with an enantiomeric excess exceeding 99%. beilstein-journals.org
Furthermore, research has extended to the synthesis of this compound analogs to explore structure-activity relationships and identify compounds with modified or improved biological activities. One such effort involved the synthesis of desfluorinated this compound isomers. nih.gov These analogs lack the fluorine atom on the chroman ring and were prepared to fully characterize potential side-products of the main synthesis and to study the role of the fluorine substituent. Additionally, new series of sulfonamide and carbamate (B1207046) derivatives of a this compound intermediate have been designed and synthesized. These analogs, which combine the this compound scaffold with other pharmacologically active moieties, have been investigated for potential antimicrobial and anti-inflammatory activities.
Chiral Separation Techniques for Enantiopure Levothis compound
While enantioselective synthesis is the preferred route for producing pure levothis compound, chiral separation techniques remain critical for both analytical quality control and preparative-scale purification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the resolution of this compound enantiomers and stereoisomers.
Various chiral stationary phases (CSPs) have been successfully employed for this purpose. Amylose-based columns, such as Chiralpak AD-3 and 3-AmyCoat [tris-(3,5-dimethylphenyl carbamate)], have proven to be particularly effective. researchgate.netresearchgate.net These separations are typically performed in normal-phase mode using a mobile phase consisting of a mixture of alkanes (like n-hexane or n-heptane), alcohols (such as ethanol (B145695) and isopropanol), and a basic additive like diethylamine (B46881) (DEA) or diethanolamine (B148213) to improve peak shape and resolution. researchgate.netresearchgate.net Under optimized conditions, these methods can separate all ten stereoisomers of this compound with good resolution (>2.0 for all pairs). researchgate.net
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| 3-AmyCoat (150 x 4.6 mm) | n-heptane-ethanol-DEA (85:15:0.1) | 3.0 | 225 | researchgate.net |
| Chiralpak AD-3 (250 x 4.6 mm, 3 µm) | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1) | Not Specified | 280 | researchgate.net |
Chromatographic Resolution via Chiral Stationary Phases
The isolation of Levothis compound, the (S,R,R,R)- or l-isomer of this compound, from its racemic mixture is a critical step in its synthesis, primarily achieved through chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of this compound, allowing for their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven to be highly effective for this purpose.
The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric effects, result in different retention times for each isomer, enabling their separation. nih.gov
Several high-performance liquid chromatography (HPLC) methods have been developed for the resolution of this compound enantiomers. nih.gov Amylose-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), are frequently employed. nih.govymcamerica.com For instance, a rapid and economical chiral-HPLC method utilizes an amylase-based 3-AmyCoat column to achieve separation of the (+)-RRRS and (-)-SSSR enantiomers within 12 minutes. nih.gov Another method capable of separating all ten stereoisomers of this compound employs an amylose-based Chiralpak AD-3 column. nih.govsigmaaldrich.comsemanticscholar.org
The composition of the mobile phase plays a crucial role in the separation efficiency. Typically, normal-phase chromatography is used, with mobile phases consisting of mixtures of alkanes (like n-hexane or n-heptane), alcohols (such as ethanol and isopropanol), and a basic modifier like diethanolamine (DEA). nih.govsigmaaldrich.comsemanticscholar.orgresearchgate.net The modifier is particularly important for improving peak symmetry and resolution. oup.com The selection of secondary alcohols over primary alcohols in the mobile phase has been shown to impart greater resolution on the chiral stationary phase. oup.com
Detailed research findings have demonstrated the successful application of these methods. For example, one study using a 3-AmyCoat column reported distinct capacity factors for the (+)-RRRS (7.85) and (-)-SSSR (10.90) enantiomers, with a separation factor of 1.39 and a resolution factor of 1.83. nih.gov Another study on a Chiralpak AD column using ethanol as the mobile phase at a flow rate of 0.5 ml/min achieved a resolution (Rs) value of 2.63. nih.gov
Table 1: Chromatographic Parameters for this compound Enantiomer Resolution
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| 3-AmyCoat [tris-(3,5-dimethylphenyl carbamate)] | n-heptane-ethanol-DEA (85:15:0.1) | 3.0 | 225 | nih.gov |
| Chiralpak AD-3 (amylose-based) | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1) | Not Specified | 280 | nih.govsigmaaldrich.comsemanticscholar.org |
| Chiralpak AD (amylose tris (3,5-dimethyl phenyl carbamate)) | Ethanol | 0.5 | Not Specified | nih.gov |
| Chiralpak AD-RH (amylose tris (3,5-dimethyl phenyl carbamate)) | 1-Propanol | 0.5 | Not Specified | nih.gov |
Table 2: Research Findings on this compound Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Enantiomer | Capacity Factor (k') | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|---|
| 3-AmyCoat | n-heptane-ethanol-DEA (85:15:0.1) | (+)-RRRS this compound | 7.85 | 1.39 | 1.83 | nih.gov |
| (-)-SSSR this compound (Levothis compound) | 10.90 | |||||
| Chiralpak AD | Ethanol | This compound Enantiomers | Not Reported | 1.38 | 2.63 | nih.gov |
| Chiralpak AD | 1-Propanol | This compound Enantiomers | Not Reported | 1.38 | 1.71 | nih.gov |
| Chiralpak AD-RH | Ethanol | This compound Enantiomers | Not Reported | 1.41 | 1.73 | nih.gov |
| Chiralpak AD-RH | 1-Propanol | This compound Enantiomers | Not Reported | 1.38 | 1.76 | nih.gov |
Molecular Pharmacology and Receptor Interaction Dynamics of Levonebivolol
Adrenergic Receptor Subtype Selectivity and Affinity
Levonebivolol (B1675167), the (S,R,R,R)-enantiomer of This compound (B1214574), is primarily recognized for its highly selective beta-1 adrenergic receptor antagonism. ncats.iomedcraveonline.comdrugbank.comnih.gov This selectivity is a key feature distinguishing this compound from many other beta-blockers. medcraveonline.comspringermedizin.de
Beta-1 Adrenergic Receptor Antagonism by Levothis compound [(S,R,R,R)-Enantiomer]
The beta-1 adrenergic receptor blockade is predominantly attributed to the (S,R,R,R)-enantiomer, levothis compound. ncats.iodrugbank.comnih.gov This antagonism leads to a decrease in heart rate, myocardial contractility, and blood pressure by blocking the effects of epinephrine (B1671497) on these receptors. drugbank.comncats.io
Quantitative Affinity Studies (e.g., Ki values, Rabbit Lung Membrane Preparations)
Studies investigating the receptor binding profile of this compound and its stereoisomers have demonstrated the high affinity and selectivity of the (S,R,R,R)-enantiomer for beta-1 adrenergic receptor sites. In rabbit lung membrane preparations, this compound showed a high affinity for beta-1 adrenergic receptor sites with a Ki value of 0.9 nM. nih.gov The (S,R,R,R)-enantiomer (R 67 138) was found to be responsible for this activity, exhibiting high affinity and selectivity. nih.gov The (R,S,S,S)-enantiomer (R 67 145) demonstrated a significantly lower beta-1 adrenergic binding affinity, 175 times less potent than the (S,R,R,R)-enantiomer. nih.gov Another source indicates a Ki value of 0.88 nM at beta-1 receptors for this compound hydrochloride, further supporting its high affinity. rndsystems.comtocris.com
Here is a table summarizing the beta-1 adrenergic receptor binding affinity:
| Compound | Receptor Type | Preparation | Ki Value (nM) |
| This compound (Racemic) | Beta-1 Adrenergic Receptor | Rabbit Lung Membrane | 0.9 nih.gov |
| Levothis compound (S,R,R,R) | Beta-1 Adrenergic Receptor | Rabbit Lung Membrane | High Affinity nih.gov |
| (R,S,S,S)-Nebivolol | Beta-1 Adrenergic Receptor | Rabbit Lung Membrane | 175x Lower Affinity than (S,R,R,R) nih.gov |
| This compound Hydrochloride | Beta-1 Adrenergic Receptor | Not Specified | 0.88 rndsystems.comtocris.com |
Receptor Dissociation Kinetics
Research indicates that this compound dissociates slowly from beta-1 adrenergic receptor sites. nih.gov This slow dissociation contributes to its prolonged duration of action.
Beta-2 Adrenergic Receptor Activity of this compound and its Enantiomers
While this compound is highly selective for beta-1 receptors, it exhibits lower affinity for beta-2 adrenergic receptors. nih.govresearchgate.net The selectivity of this compound for beta-1 over beta-2 receptors is reported to be greater than 300-fold or 321-fold. medcraveonline.comresearchgate.net At high concentrations, this compound may bind to beta-2 receptors. ncats.io One study suggests this compound may act as a beta-arrestin biased agonist at the beta-2 adrenoceptor. rndsystems.comtocris.com
Beta-3 Adrenergic Receptor Agonism and Related Signaling (Primarily Attributed to the (R,S,S,S)-Enantiomer of this compound)
This compound, particularly its (R,S,S,S)-enantiomer (l-nebivolol), is known to possess beta-3 adrenergic receptor agonist activity. medcraveonline.comnih.govdrugbank.comahajournals.orgoatext.comwikipedia.orgnih.govnih.gov This agonism is distinct from the beta-1 blockade and contributes to this compound's vasodilatory properties. ncats.iomedcraveonline.comdrugbank.comspringermedizin.deoatext.comwikipedia.org The activation of beta-3 receptors is linked to the stimulation of the L-arginine/nitric oxide pathway. ncats.iomedcraveonline.comncats.ioresearchgate.netwikipedia.orgncats.ioresearchgate.netdovepress.com Studies in human heart tissue have shown that this compound activates beta-3 adrenergic receptors, leading to a nitric oxide-dependent negative inotropic effect. nih.gov The (R,S,S,S)-enantiomer is considered far more potent in facilitating nitric oxide release compared to the (S,R,R,R)-enantiomer. dovepress.com
Nitric Oxide Signaling Pathway Modulation
A significant aspect of this compound's pharmacological profile, largely attributed to the (R,S,S,S)-enantiomer, is its ability to modulate the nitric oxide signaling pathway. ncats.iomedcraveonline.comnih.govdrugbank.comspringermedizin.dencats.ioresearchgate.netahajournals.orgoatext.comwikipedia.orgnih.govnih.govncats.iodovepress.complos.orgahajournals.orgjacc.orgpatsnap.com this compound stimulates endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) levels. nih.govdrugbank.comncats.ioresearchgate.netoatext.comwikipedia.orgplos.orgahajournals.orgnih.gov This increase in NO leads to vasodilation, reduced peripheral vascular resistance, and improved endothelial function. medcraveonline.comnih.govdrugbank.comspringermedizin.dencats.iooatext.comnih.govdovepress.compatsnap.com The NO-mediated effects of this compound are considered a key differentiator from traditional beta-blockers. springermedizin.denih.govdovepress.com Research indicates that this compound-induced NO production can occur in various tissues, including the heart, and is mediated via beta-3 adrenergic receptor activation. ahajournals.orgnih.govnih.govplos.orgnih.gov The action on the L-arginine/NO pathway is thought to contribute to this compound's beneficial effects on the cardiovascular system. ncats.iomedcraveonline.comncats.ioresearchgate.netwikipedia.orgncats.ioresearchgate.netdovepress.com
Inducible Nitric Oxide Synthase (iNOS) Overexpression and Production in Cardiac Tissues
While eNOS is primarily involved in vascular NO production, studies have also investigated the effects of this compound on inducible nitric oxide synthase (iNOS), particularly in cardiac tissues. Research indicates that this compound can stimulate NO production in the heart, and this action is mediated through a signaling pathway involving the activation of β3-adrenergic receptors, leading to the overexpression of iNOS nih.gov. Real-time PCR experiments have confirmed cardiac overexpression of iNOS, but not neuronal NOS (nNOS) or eNOS, after treatment with this compound in experimental settings nih.gov. This cardiac NO production induced by this compound through iNOS activation could play a role in its cardiovascular effects nih.gov.
Cellular Mechanisms of Nitric Oxide Release
The release of nitric oxide stimulated by this compound in endothelial cells occurs through multiple pathways. Key mechanisms involve the activation of β3-adrenergic receptors and ATP-dependent P2Y-receptor activation nih.gov. This compound-induced NO release has been shown to have relatively slow kinetics compared to other agonists like ATP nih.gov. This slower kinetics contributes to a favorable balance between cytoprotective NO and cytotoxic peroxynitrite, potentially explaining the beneficial effects of this compound on endothelial function nih.gov. The process involves eNOS activation, translocation, and specific phosphorylation events nih.gov.
Interaction with Other Neurotransmitter and Ion Channel Binding Sites
Beyond its primary interaction with β-adrenergic receptors, this compound has been investigated for its binding affinity to other neurotransmitter and ion channel binding sites. Studies using radioligand binding assays have shown that this compound binds to 5-HT1A binding sites with a notable affinity (Ki value of 20 nM) nih.govrndsystems.com. The stereospecific requirements for interaction with these sites differ from those for the β1-adrenergic receptor site nih.gov. While this compound shows high affinity and selectivity for β1-adrenergic receptors, its activity at various other investigated radioligand binding and neurotransmitter uptake assays is generally observed only at micromolar concentrations or is inactive nih.gov. This suggests that its primary pharmacological effects are mediated through β-adrenergic and NO-mediated pathways, with less significant interactions at other sites at therapeutic concentrations.
Receptor Binding Kinetics Methodologies (In Vitro Studies)
In vitro studies are crucial for understanding the molecular interactions of compounds like levothis compound with their target receptors. Various methodologies are employed to assess receptor binding kinetics and affinity.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to study the interaction between a molecule and its target receptor oncodesign-services.com. This method utilizes a ligand labeled with a radioactive isotope that binds to the receptor, allowing for precise measurement of the interaction oncodesign-services.com. For studying β-adrenergic receptors, selective labeling of β1- and β2-adrenergic receptor sites in tissue preparations (e.g., rabbit and rat lung, human myocardium) is achieved using tritiated or iodinated radioligands in the presence of appropriate selective antagonists nih.govnih.gov. These assays provide quantitative data on binding affinity (Ki values) and selectivity profiles nih.govoncodesign-services.com. Studies on this compound and its stereoisomers have utilized radioligand binding assays to determine their affinity and selectivity for β1- and β2-adrenergic receptors, as well as other binding sites nih.govnih.gov.
High-Resolution Real-Time Binding Assessments
More advanced in vitro methodologies, such as high-resolution real-time binding assessments, have been developed to provide a more dynamic understanding of ligand-receptor interactions nih.gov. These approaches allow for the continuous monitoring of binding kinetics, providing information on association (k_on) and dissociation (k_off) rate constants, in addition to equilibrium dissociation constants (Kd) nih.gov. Techniques like time-resolved competition assays and kinetic real-time cell-binding approaches enable the assessment of binding parameters for both labeled and unlabeled compounds in living cells expressing the target protein nih.gov. These methods offer a more physiologically relevant assessment of binding characteristics compared to traditional endpoint assays nih.gov. While the provided searches specifically mention these methods in the context of other receptors (e.g., A3R), they represent contemporary approaches applicable to studying the detailed binding kinetics of compounds like levothis compound to adrenergic and other relevant receptors.
Pre Clinical Pharmacokinetic and Metabolic Characterization of Nebivolol Including Levonebivolol
Absorption and Bioavailability in Animal Models
The initial stages of a drug's journey through the body, absorption and bioavailability, are critical determinants of its efficacy. Studies in animal models, particularly rodents, have provided valuable insights into the oral pharmacokinetics of nebivolol (B1214574).
Research in male Sprague-Dawley rats has been instrumental in elucidating the oral absorption characteristics of this compound. nih.gov Following oral administration, plasma concentrations of this compound were found to be significantly lower compared to intravenous or intraperitoneal administration, suggesting a substantial pre-systemic loss. nih.gov The time to reach maximum plasma concentration (Tmax) in rats after oral administration has been reported to be approximately 3.2 hours. researchgate.net
Interactive Data Table: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
|---|---|---|
| Tmax | ~3.2 hours | researchgate.net |
| Bioavailability | Low | nih.govresearchgate.net |
| Key Finding | Significantly lower plasma concentrations after oral administration compared to intravenous or intraperitoneal routes. nih.gov | nih.gov |
The low oral bioavailability of this compound is not solely due to hepatic first-pass metabolism. nih.gov Studies in rats have identified the gut as a primary site of pre-systemic loss. nih.gov When this compound was administered orally, plasma concentrations were significantly reduced, a finding not observed with intraperitoneal administration, which bypasses the gut to a large extent. nih.gov This suggests that the intestinal wall and its metabolic machinery play a crucial role in limiting the amount of this compound that reaches systemic circulation. nih.gov
Distribution Profiles in Animal Systems
Once a drug enters the systemic circulation, its distribution to various tissues and organs is largely governed by its binding to plasma proteins.
This compound is extensively bound to plasma proteins, with reports indicating approximately 98% binding, primarily to albumin. drugbank.comwikipedia.org This high degree of protein binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effects. wikipedia.org
A key aspect of this compound's pharmacokinetics is the stereoselectivity observed in its plasma protein binding. nih.gov In vitro studies using the ultrafiltration method have suggested that the stereoselectivity in the pharmacokinetics of this compound, where the (+) enantiomer (d-nebivolol) shows different plasma concentrations than the (-) enantiomer (levothis compound), is likely due to differences in their binding to plasma proteins. nih.gov The clearance and volume of distribution of l-nebivolol have been found to be significantly greater than those of the d-enantiomer in rats, which may be influenced by these differential binding characteristics. nih.gov
Interactive Data Table: Plasma Protein Binding of this compound
| Characteristic | Finding | Reference |
|---|---|---|
| Extent of Binding | ~98% | drugbank.com |
| Primary Binding Protein | Albumin | drugbank.com |
| Stereoselectivity | Evidence suggests stereoselective binding contributes to pharmacokinetic differences between enantiomers. nih.gov | nih.govnih.gov |
Metabolic Pathways in Pre-clinical Species
The biotransformation of drugs through metabolic processes is essential for their elimination from the body. For this compound, hepatic metabolism is a major route of clearance.
The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation. mdpi.comnih.gov The metabolic pathways are complex and involve both Phase I and Phase II reactions. drugbank.commdpi.com
One of the major metabolic pathways for this compound is hydroxylation, a Phase I reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. mdpi.comnih.govclinpgx.orgnih.gov This process leads to the formation of hydroxylated metabolites, with 4-hydroxythis compound being a main product. mdpi.comresearchgate.net These hydroxylated metabolites are not inactive; in fact, they contribute to the beta-blocking activity of the drug. nih.govclinpgx.org Alicyclic hydroxylation and subsequent oxidation are also significant metabolic routes. mdpi.com
Interactive Data Table: Major Metabolic Pathways of this compound
| Pathway | Key Enzyme/Process | Metabolites | Reference |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 2D6 (CYP2D6) | 4-hydroxythis compound and other hydroxylated metabolites | mdpi.comnih.govnih.govresearchgate.net |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronides, Hydroxylated metabolite glucuronides | drugbank.commdpi.comclinpgx.orgnih.gov |
| Alicyclic Oxidation | Hepatic enzymes | 4-ketothis compound, alicyclic hydroxy-4-ketothis compound | mdpi.com |
| N-dealkylation | Hepatic enzymes | N-dealkylated metabolites | mdpi.com |
Identification of Pharmacologically Active and Inactive Metabolites
The metabolism of this compound is extensive and results in the formation of several metabolites, some of which retain pharmacological activity. The primary routes of metabolism include N-dealkylation, hydroxylation, oxidation, and glucuronidation. nih.gov
Active Metabolites:
Hydroxylated Metabolites: Aromatic and alicyclic hydroxylated metabolites are considered pharmacologically active, exhibiting β-blocking activity similar to the parent compound. nih.govresearchgate.net The main active metabolite is 4-hydroxy-nebivolol, which is formed primarily through the action of the CYP2D6 enzyme. nih.govmdpi.com
Inactive Metabolites:
N-dealkylated Metabolites: Metabolites formed through N-dealkylation are considered pharmacologically inactive. nih.govresearchgate.net A study utilizing liquid chromatography coupled with high-resolution mass spectrometry identified a novel metabolite resulting from this compound N-dealkylation. nih.gov
Glucuronides: Glucuronide conjugates of the parent drug and its hydroxylated metabolites are also inactive. nih.govresearchgate.net
The formation and prevalence of these metabolites can be influenced by genetic polymorphisms in metabolic enzymes like CYP2D6. biomedscidirect.com
Table 1: Pharmacological Activity of this compound Metabolites
| Metabolite Class | Specific Example | Pharmacological Activity | Primary Metabolic Pathway |
|---|---|---|---|
| Hydroxylated Metabolites | 4-hydroxy-nebivolol | Active | CYP2D6-mediated hydroxylation |
| Alicyclic Oxidized Metabolites | - | Active | Oxidation |
| N-dealkylated Metabolites | - | Inactive | N-dealkylation |
| Glucuronides | This compound glucuronide | Inactive | Glucuronidation |
Stereoselective Metabolic Transformations
The metabolism of this compound is stereoselective, meaning the two enantiomers, d-nebivolol and levothis compound (B1675167) (l-nebivolol), are processed and eliminated differently by the body. This stereoselectivity has been demonstrated in clinical pharmacokinetic studies. nih.gov
Plasma Concentrations: In hypertensive patients, levothis compound has been shown to have a higher maximum plasma concentration (Cmax) compared to d-nebivolol (2.5 ng/ml vs 1.2 ng/ml). nih.gov
Area Under the Curve (AUC) and Clearance: Levothis compound exhibits a higher area under the plasma concentration-time curve (AUC) and a smaller apparent clearance compared to d-nebivolol. nih.gov One study reported the AUC(0-∞) for l-nebivolol to be 9.4 ng/h/mL with an apparent clearance of 531.8 L/h, while for d-nebivolol, the AUC(0-∞) was 4.7 ng/h/mL with an apparent clearance of 1304.4 L/h. nih.gov
Glucuronidation: Stereoselectivity is also observed in the glucuronidation of this compound. researchgate.net Studies in elderly hypertensive patients showed higher plasma concentrations of d-nebivolol glucuronide compared to l-nebivolol glucuronide, with a d/l AUC ratio of 5.4. researchgate.net This suggests a more extensive glucuronidation of the d-enantiomer. The metabolic ratio of glucuronide to unchanged this compound was approximately 6.5 for the l-isomer and significantly higher, around 62.1, for the d-isomer. researchgate.net
Table 2: Stereoselective Pharmacokinetic Parameters of this compound Enantiomers
| Parameter | l-nebivolol (Levothis compound) | d-nebivolol |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 2.5 ng/ml | 1.2 ng/ml |
| Area Under the Curve (AUC0-∞) | 9.4 ng/h/mL | 4.7 ng/h/mL |
| Apparent Clearance (Cl/f) | 531.8 L/h | 1304.4 L/h |
| Glucuronide/Unchanged this compound AUC Ratio | ~6.5 | ~62.1 |
Elimination Pathways in Animal Models
Pre-clinical studies in animal models have been instrumental in defining the routes of elimination for this compound and its metabolites.
This compound is eliminated from the body through both renal (urine) and fecal excretion. nih.gov The proportion of the dose excreted via each route can be influenced by the metabolic status of the individual, specifically their CYP2D6 enzyme activity. nih.gov
In extensive metabolizers of CYP2D6, approximately 38% of the administered dose is excreted in the urine and 44% in the feces. drugbank.com In contrast, poor metabolizers of CYP2D6 excrete a larger proportion in the urine (67%) and a smaller proportion in the feces (13%). nih.govdrugbank.com Less than 1% of the dose is excreted as the unchanged drug. drugbank.com
Studies in anesthetized rats have shown that this compound can have direct effects on renal function, including increasing glomerular filtration rate, urine flow, and the urinary excretion of sodium and chloride. nih.gov These effects on renal hemodynamics are thought to be mediated by a stimulation of nitric oxide synthase. nih.gov
Pharmacokinetic Modeling in Animal Studies
Pharmacokinetic modeling in animal studies has been employed to understand the absorption, distribution, metabolism, and elimination of this compound. Non-compartmental analysis is a common method used to determine key pharmacokinetic parameters. nih.gov
Studies in male Sprague-Dawley rats have been particularly insightful. Following intravenous, intraperitoneal, and oral administration, it was determined that the low oral bioavailability of this compound is not solely due to hepatic first-pass metabolism. nih.gov Instead, significant pre-systemic loss occurs in the gut. nih.gov An everted rat sac model demonstrated that approximately 50% of this compound enantiomers were lost during a 90-minute incubation in the presence of the gut, with very limited permeability across the intestinal wall. nih.gov
The cardiovascular and pharmacokinetic effects of this compound have also been evaluated in hypertensive fructose-fed rats, a model of metabolic syndrome. researchgate.net Furthermore, research in L-NAME hypertensive rats has provided insights into the enantioselective pharmacokinetics and cardiovascular effects of this compound in a hypertensive state. conicet.gov.ar
Advanced In Vivo Metabolic Study Methodologies
Advanced analytical techniques are crucial for identifying and quantifying this compound and its numerous metabolites in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the stereoselective analysis of this compound isomers in human plasma. nih.gov It allows for the separate quantification of d-nebivolol and levothis compound, which is essential for understanding their differential pharmacokinetics. nih.gov
High-Resolution Mass Spectrometry (HR-MS) Coupled with Chemometrics: The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) and chemometric analysis has facilitated the identification of novel metabolites of this compound. nih.govresearchgate.net This approach allows for the detection and characterization of biotransformation products in complex biological matrices, such as those from in vitro studies using human liver microsomes. researchgate.net This methodology was instrumental in proposing the hepatic phase I metabolism pathway of this compound and identifying a previously undescribed N-dealkylated metabolite. nih.govresearchgate.net
These advanced methodologies provide a deeper understanding of the metabolic fate of this compound and are essential for comprehensive pre-clinical characterization.
Structure Activity Relationship Sar and Computational Investigations of Levonebivolol
Stereoisomeric Influences on Receptor Affinity and Selectivity
The pharmacological activity of nebivolol (B1214574) is significantly influenced by its stereochemistry. This compound exists as a racemate comprising four stereoisomers due to the presence of four chiral centers. The two primary enantiomers are SRRR-nebivolol (d-nebivolol) and RSSS-nebivolol (l-nebivolol or Levothis compound). cbg-meb.nlefda.gov.et Investigations into the receptor binding profiles of this compound and its stereoisomers have revealed distinct affinities and selectivities for adrenergic receptors. nih.gov
Comparative Analysis of Levothis compound's Binding Profile Versus Other Stereoisomers
Studies have shown that the beta-adrenergic receptor blocking activity of this compound primarily resides in the (S,R,R,R)-enantiomer (d-nebivolol). cbg-meb.nlefda.gov.etnih.gov The (S,R,R,R)-enantiomer exhibits high affinity and selectivity for beta-1 adrenergic receptor sites. nih.gov In contrast, the (R,S,S,S)-enantiomer, Levothis compound (B1675167), demonstrates a significantly lower affinity for beta-1 adrenergic receptors. One study reported that the (R,S,S,S)-enantiomer had 175 times lower beta-1 adrenergic binding affinity compared to the (S,R,R,R)-enantiomer. nih.gov In CHO-Hu beta 1 cells, l-nebivolol (Levothis compound) was found to be 1460 times less potent than d-nebivolol in inhibiting cAMP accumulation, a measure of beta-1 receptor blockade. metabolomicsworkbench.org
While the d-enantiomer is the primary contributor to beta-1 blockade, Levothis compound is associated with other pharmacological effects, particularly vasodilation. cbg-meb.nlefda.gov.et This vasodilating property is thought to be attributable to nitric oxide modulation via the L-arginine/nitric oxide pathway. cbg-meb.nlefda.gov.etmetabolomicsworkbench.org Furthermore, research suggests that L-nebivolol may have protective effects against endothelial dysfunction and ileal injury, effects not observed with the racemic mixture. metabolomicsworkbench.org Both L- and D-nebivolol have been shown to induce coronary vasodilation that is inhibited by L-NAME, an inhibitor of nitric oxide synthase. metabolomicsworkbench.org
Here is a table summarizing the comparative beta-1 binding affinity:
| Compound Name | Stereochemistry | Beta-1 Binding Affinity (Ki value) | Relative Beta-1 Binding Affinity (vs. SRRR) | Reference |
| This compound (Racemic Mixture) | (S,R,R,R) + (R,S,S,S) | 0.9 nM (rabbit lung) | - | nih.gov |
| (S,R,R,R)-nebivolol | d-enantiomer | High affinity | 1x | nih.gov |
| (R,S,S,S)-nebivolol | l-enantiomer | 175 times lower than (S,R,R,R) | ~0.0057x | nih.gov |
Note: The Ki value for the racemic mixture is provided for context in rabbit lung membranes. The relative affinity is based on the comparison between the enantiomers as reported in the source.
Structural Features Governing Beta-3 Agonism and Nitric Oxide Production
Beyond its beta-1 blocking activity, this compound possesses mild vasodilating properties mediated through the L-arginine/nitric oxide pathway. cbg-meb.nlefda.gov.et This vasodilatory effect is linked to the stimulation of beta-3 adrenergic receptors. nih.govmedcraveonline.complos.orgjyoungpharm.orgoatext.comnih.gov Activation of beta-3 receptors by this compound leads to increased production and release of nitric oxide (NO) from the endothelium, primarily through the activation of endothelial nitric oxide synthase (eNOS). nih.govmedcraveonline.complos.orgoatext.comnih.gov This mechanism is distinct from the alpha-adrenergic blockade seen with other vasodilatory beta-blockers like carvedilol. jyoungpharm.org
The vasodilating properties and nitric oxide modulation are primarily associated with the (R,S,S,S)-enantiomer, Levothis compound. metabolomicsworkbench.org Beta-3 receptor agonism may contribute to protective effects in the myocardium and potentially aid in improving post-infarction remodeling. oatext.com Studies have shown that this compound can enhance eNOS activation and increase neuronal nitric oxide synthase (nNOS) protein expression. plos.org While the functional link between Levothis compound and beta-3 mediated nitric oxide production is established, the precise structural features of Levothis compound that govern its agonistic activity at the beta-3 receptor are not explicitly detailed in the provided literature.
Computational Approaches to Ligand-Receptor Interactions
Computational methods play a significant role in modern drug discovery and the study of ligand-receptor interactions, providing insights into binding modes, affinities, and the dynamics of these complexes. Techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations are commonly employed for these purposes. researchgate.netchemrxiv.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug discovery and development to establish mathematical models that correlate the chemical structure of compounds with their biological activity acs.orgjocpr.com. The fundamental principle behind QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features jocpr.com. By quantifying these molecular descriptors, QSAR aims to predict the activity of new or untested compounds and provide insights into the structural requirements for optimal activity acs.orgjocpr.com.
The process of QSAR modeling typically involves several steps:
Selection of a set of compounds: A series of structurally related compounds with known biological activity against a specific target is chosen.
Calculation of molecular descriptors: Various descriptors are computed for each compound, representing different aspects of their chemical structure and physicochemical properties. These can include:
Electronic descriptors: Such as partial atomic charges, electronegativity, and frontier molecular orbital energies (HOMO and LUMO) researchgate.net.
Steric descriptors: Describing the size and shape of the molecule.
Hydrophobic descriptors: Such as Log P, which represents the lipophilicity of the compound nih.govnih.gov.
Topological descriptors: Based on the connectivity and topology of the molecular graph nih.govdergipark.org.tr.
Quantum chemical descriptors: Derived from quantum mechanical calculations, providing information about the electronic structure and reactivity researchgate.netnih.gov.
Selection of relevant descriptors: Statistical methods are employed to identify the descriptors that are most significantly correlated with the observed biological activity.
Development of a mathematical model: A mathematical equation is generated that relates the selected descriptors to the biological activity. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and machine learning methods like Support Vector Machines (SVM) acs.orgmdpi.comnih.gov.
Validation of the model: The developed QSAR model is validated using internal (e.g., cross-validation) and external validation techniques to assess its robustness and predictive power for compounds not included in the training set acs.orgmdpi.com.
For beta-blockers, including this compound and its enantiomers like levothis compound, QSAR studies can aim to model various aspects of their activity, such as:
Affinity for beta-adrenergic receptors (beta-1, beta-2, beta-3) nih.govjove.com.
Selectivity towards specific beta-receptor subtypes jove.com.
Ability to induce vasodilation through nitric oxide pathways nih.govopenaccessjournals.com.
Pharmacokinetic properties like metabolic stability nih.gov.
Given that this compound is a racemic mixture of two enantiomers, (SRRR)-nebivolol (levothis compound) and (RSSS)-nebivolol (dextrothis compound), and their pharmacological profiles differ (levothis compound is primarily responsible for the beta-blocking activity, while both enantiomers contribute to vasodilation) nih.govwikipedia.org, QSAR studies on this compound or its enantiomers would ideally incorporate stereochemical descriptors to account for these differences in activity.
Data Tables:
Although specific QSAR data tables for Levothis compound were not found, the general approach involves correlating molecular descriptors with biological activity. A hypothetical data table structure for a QSAR study on beta-blockers, which could include Levothis compound, might look like this:
| Compound Name | Structure | Biological Activity (e.g., pIC50 for β1 receptor binding) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., HOMO energy) | Descriptor 3 (e.g., Molecular Weight) | ... |
| Compound A | [Image] | X.XX | Y.YY | Z.ZZ | W.WW | ... |
| Compound B | [Image] | X.XX | Y.YY | Z.ZZ | W.WW | ... |
| Levothis compound | [Image] | X.XX | Y.YY | Z.ZZ | W.WW | |
| ... | ... | ... | ... | ... | ... | ... |
Note: The "Biological Activity" would be a quantitative measure of the compound's effect, and the "Descriptors" would be calculated values representing different molecular properties.
Detailed research findings in QSAR studies typically involve presenting the derived QSAR equations, the statistical parameters validating the models (e.g., R², Q², RMSE), and the interpretation of the coefficients of the descriptors to understand their contribution to the activity. For instance, a positive coefficient for LogP might suggest that increased lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are unfavorable for binding to the target receptor.
In the context of levothis compound's beta-blocking activity, QSAR models could potentially reveal the importance of specific functional groups, the spatial arrangement of atoms (due to its defined stereochemistry), and physicochemical properties like lipophilicity and electronic distribution in determining its high affinity and selectivity for the beta-1 adrenergic receptor.
Advanced Analytical Methodologies for Levonebivolol Characterization and Quantification
Chromatographic Techniques for Purity and Enantiomeric Purity Assessment
Chromatographic methods are widely used for assessing the purity of levonebivolol (B1675167) and, importantly, for separating and quantifying its stereoisomers to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a prominent technique in this regard, with both reverse-phase and chiral stationary phases being utilized. nih.govscispace.comrjptonline.orgresearchgate.net Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin Layer Chromatography (HPTLC) also play roles in the analytical landscape for This compound (B1214574) and its isomers. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique extensively applied for the analysis of this compound and its related compounds. doi.org It is particularly valuable for purity assessment and the separation of stereoisomers.
Reverse-Phase HPLC (RP-HPLC) Development and Validation
RP-HPLC methods have been developed and validated for the quantitative determination of this compound in various matrices, including bulk drug and pharmaceutical formulations. researchgate.netijrpc.comsysrevpharm.orgabap.co.inwjpmr.comglobalresearchonline.net These methods typically utilize a C18 stationary phase. ijrpc.comsysrevpharm.orgabap.co.inglobalresearchonline.net Mobile phases commonly consist of mixtures of buffer solutions (such as potassium dihydrogen phosphate (B84403) or acetate (B1210297) buffer) and organic solvents like methanol (B129727) or acetonitrile (B52724). ijrpc.comsysrevpharm.orgabap.co.inwjpmr.comglobalresearchonline.net Detection is frequently carried out using UV detectors at wavelengths around 281-282 nm, corresponding to this compound's absorption maxima. researchgate.netsysrevpharm.orgglobalresearchonline.netresearchgate.netsielc.com
Validation of RP-HPLC methods for this compound follows ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netijrpc.comsysrevpharm.orgabap.co.inwjpmr.comresearchgate.net Specificity ensures that the analyte peak is well-resolved from other components, including impurities and excipients. researchgate.netwjpmr.comresearchgate.net Linearity is established over a defined concentration range, demonstrating a proportional relationship between analyte concentration and detector response. researchgate.netijrpc.comsysrevpharm.orgabap.co.inwjpmr.comglobalresearchonline.netresearchgate.net Accuracy is determined through recovery studies, while precision is assessed by analyzing replicate samples. researchgate.netijrpc.comsysrevpharm.orgabap.co.inwjpmr.comglobalresearchonline.net LOD and LOQ define the lowest concentrations that can be detected and quantified, respectively. ijrpc.comabap.co.inglobalresearchonline.netresearchgate.net Robustness evaluates the method's reliability under small variations in parameters. researchgate.netsysrevpharm.orgresearchgate.net Stability-indicating RP-HPLC methods have also been developed and validated to separate this compound from its degradation products, often involving forced degradation studies under various stress conditions like acid, base, oxidation, heat, and light. researchgate.netsysrevpharm.orgresearchgate.netrjptonline.orgjournaljpri.comoup.com
Here is an example of validation parameters for a developed RP-HPLC method for this compound: researchgate.net
| Parameter | Result Range/Value |
| Linearity (R²) | >0.999 |
| Accuracy (% Recovery) | 99.39% - 100.74% |
| Precision (% RSD) | 0.80% |
| LOD | 0.15 ppm ijrpc.com or 0.10 µg/mL globalresearchonline.net |
| LOQ | 0.5 ppm ijrpc.com or 0.25 µg/mL globalresearchonline.net |
| Specificity | No interference from excipients or diluents researchgate.net |
| Robustness | Method is robust researchgate.netsysrevpharm.orgresearchgate.net |
Note: LOD and LOQ values can vary depending on the specific method and matrix.
Chiral Stationary Phase HPLC for Stereoisomer Separation
This compound exists as a racemic mixture of stereoisomers, and the separation and quantification of these enantiomers are crucial due to potential differences in their pharmacological activity. rotachrom.comnih.gov Chiral HPLC methods employing chiral stationary phases (CSPs) are essential for this purpose. nih.govscispace.comresearchgate.net Amylose-based CSPs, such as Chiralpak AD-3, have been successfully used for the enantiomeric separation of this compound stereoisomers. nih.govscispace.com Normal phase liquid chromatography is often employed in chiral separations of this compound. nih.govscispace.comresearchgate.net Mobile phases typically consist of mixtures of n-hexane, ethanol (B145695), isopropanol, and a small amount of a basic additive like diethanolamine (B148213). nih.govscispace.com UV detection at wavelengths around 280 nm is common. nih.govscispace.com These methods aim to achieve good resolution between the different stereoisomers. nih.govscispace.comresearchgate.net
A validated chiral LC method using an amylose-based stationary phase achieved separation of 10 this compound stereoisomers with resolution values greater than 2.0 for all pairs. nih.govscispace.com The method was validated according to ICH guidelines for specificity, linearity (R² > 0.999), LOD, LOQ, accuracy (95.8-103.2% recovery), precision (RSD < 2.5%), and robustness. nih.govscispace.com
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advanced chromatographic technique offering advantages over conventional HPLC, including improved resolution, speed, and sensitivity, by utilizing stationary phases with sub-2-µm particles. researchgate.net UPLC methods have been developed and validated for the quantitative determination of this compound, including stability-indicating methods for the analysis of this compound hydrochloride in bulk and pharmaceutical dosage forms. rjptonline.orgresearchgate.netrjptonline.orgjournaljpri.com These methods often use C18 columns and mobile phases composed of buffer solutions and organic solvents like acetonitrile. rjptonline.orgresearchgate.netrjptonline.orgjournaljpri.com Detection is typically performed at wavelengths around 281-282 nm. researchgate.netrjptonline.org UPLC methods for this compound have been validated for parameters such as selectivity, linearity, accuracy, robustness, precision, and specificity according to ICH guidelines. researchgate.netrjptonline.orgjournaljpri.com Forced degradation studies have also been conducted using UPLC to assess the stability of this compound and separate it from degradation products. rjptonline.orgresearchgate.netrjptonline.orgjournaljpri.com
An example of a validated UPLC method for this compound HCl in bulk and dosage form: researchgate.netrjptonline.org
| Parameter | Result/Condition |
| Column | Ethylene Bridge Hybrid C18 (2.1 x 50mm, 1.7 µm) researchgate.netrjptonline.org |
| Mobile Phase | Potassium di hydrogen phosphate (25%) and Acetonitrile (75%) researchgate.netrjptonline.org |
| Flow Rate | 0.25 mL/min researchgate.netrjptonline.org |
| Detection Wavelength | 281 nm researchgate.netrjptonline.org |
| Retention Time | 0.5 mL/min (Flow rate is 0.25 mL/min, RT is not 0.5 mL/min, likely a typo in source, should be in minutes) researchgate.netrjptonline.org |
| Linearity Range | 10-50 µg/mL researchgate.netrjptonline.org |
| Correlation Coefficient | 0.999 researchgate.netrjptonline.org |
| LOD | 2.95 µV researchgate.net or 2.95 µg/mL rjptonline.org (Units inconsistent in sources) |
| LOQ | 9.97 µV researchgate.net or 9.97 µg/mL rjptonline.org (Units inconsistent in sources) |
| Validation | Selectivity, linearity, accuracy, robustness, precision, specificity (ICH guidelines) researchgate.netrjptonline.org |
| Stability-Indicating | Yes, forced degradation studies performed researchgate.netrjptonline.org |
High-Performance Thin Layer Chromatography (HPTLC)
HPTLC is another chromatographic technique used for the analysis of this compound, offering simplicity and cost-effectiveness. researchgate.netoup.comijpcsonline.comijpsonline.com HPTLC methods have been developed and validated for the determination of this compound hydrochloride in bulk and pharmaceutical dosage forms. researchgate.netoup.comijpcsonline.comijpsonline.com These methods typically employ silica (B1680970) gel 60F254 plates as the stationary phase. researchgate.netoup.comijpcsonline.comijpsonline.com Mobile phases are usually mixtures of organic solvents such as toluene, methanol, ethyl acetate, and ammonia (B1221849) or triethylamine. researchgate.netoup.comijpcsonline.comijpsonline.com Densitometric analysis is performed in absorbance mode, often at wavelengths around 281-285 nm. researchgate.netoup.comijpcsonline.comijpsonline.comscispace.com HPTLC methods for this compound have been validated for parameters including linearity, accuracy, precision, LOD, LOQ, and specificity. researchgate.netoup.comijpcsonline.comijpsonline.comscispace.com Stability-indicating HPTLC methods have also been reported, demonstrating the separation of this compound from its degradation products. oup.com
An example of a validated HPTLC method for this compound hydrochloride: oup.com
| Parameter | Result/Condition |
| Stationary Phase | TLC aluminium plates precoated with silica gel 60F254 researchgate.netoup.comijpsonline.com |
| Mobile Phase | Toluene–methanol–triethylamine (3.8:1.2:0.2 v/v/v) oup.com or Ethyl acetate: methanol: 25% ammonia (8:2:0.1v/v) ijpcsonline.com or Ethyl acetate:toluene:methanol: ammonium (B1175870) hydroxide (B78521) (1:6:2:0.1 v/v/v/v) researchgate.netijpsonline.com |
| Detection Wavelength | 281 nm oup.com or 285 nm ijpcsonline.com or 282 nm researchgate.netijpsonline.com |
| Rf Value | 0.33 ± 0.02 researchgate.netoup.comijpsonline.com or 0.63 ± 0.05 ijpcsonline.com |
| Linearity Range | 500–3000 ng/spot oup.com or 20-140 ng/band ijpcsonline.com or 100-600 ng/spot researchgate.netijpsonline.com |
| Correlation Coefficient | 0.9994 ± 0.0002 oup.com or 0.9917 ijpcsonline.com or 0.9995 scispace.com |
| LOD | 63.10 ng/spot oup.com or 6 ng/band ijpcsonline.com or 30 ng/spot researchgate.netijpsonline.com |
| LOQ | 191.23 ng/spot oup.com or 20 ng/band ijpcsonline.com or 100 ng/spot researchgate.netijpsonline.com |
| Validation | Linearity, accuracy, precision, LOD, LOQ, specificity (ICH guidelines) researchgate.netoup.comijpcsonline.comijpsonline.comscispace.com |
| Stability-Indicating | Yes, degradation products resolved oup.com |
Note: Mobile phase composition, Rf values, and linearity ranges can vary between different HPTLC methods.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques, such as UV-Visible spectrophotometry, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable tools for the structural elucidation and quantification of levothis compound. UV-Visible spectrophotometry is commonly used for quantification due to this compound's absorbance in the UV region, with characteristic absorption maxima around 281-282 nm. researchgate.netdoi.orgsysrevpharm.orgglobalresearchonline.netresearchgate.netsielc.com IR spectroscopy can provide information about the functional groups present in the molecule. jyoungpharm.org Mass spectrometry, particularly in combination with chromatographic techniques like LC-MS/MS, is powerful for identifying and characterizing this compound and its impurities or degradation products, providing molecular weight and fragmentation pattern information. journaljpri.comijpsr.comijpsr.com NMR spectroscopy (¹H and ¹³C NMR) is essential for detailed structural elucidation, confirming the arrangement of atoms within the molecule. ijpsr.comijpsr.com These spectroscopic methods, often used in conjunction with chromatographic separation, are vital for confirming the identity and purity of levothis compound and for investigating its degradation pathways. journaljpri.comijpsr.comijpsr.com For example, LC-MS/MS has been used for the structural characterization of forced degradation products of this compound. journaljpri.com Similarly, IR, MS, and NMR spectral data have been used to elucidate the structure of an isomeric impurity of this compound. ijpsr.comijpsr.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative determination of compounds that absorb ultraviolet or visible light. This compound, including its enantiomers like Levothis compound, exhibits characteristic absorption in the UV region. Studies have reported UV spectrophotometric methods for the analysis of this compound hydrochloride in bulk and pharmaceutical formulations. The absorbance is typically measured at wavelengths around 281 nm or 282 nm nih.govingentaconnect.comsielc.comjaper.in. Some methods have utilized methanol or a mixture of methanol and phosphate buffer as solvents ingentaconnect.comjaper.in. Linearity has been observed over specific concentration ranges, such as 5-50 µg/mL or 10-50 µg/mL nih.govingentaconnect.comjaper.in. Another reported method measured absorbance at 301 nm in THF, showing linearity from 5-60 mcg/ml researchgate.net. UV-Vis spectrophotometry is considered a simple, sensitive, and accurate method for the assay of this compound hydrochloride nih.govingentaconnect.comjaper.in.
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive technique that measures the fluorescence emitted by a substance after excitation by light. This method has also been applied to the analysis of this compound. Spectrofluorimetric methods have been reported for the determination of this compound in tablets and human serum ingentaconnect.com. Synchronous spectrofluorimetric techniques have been developed for the simultaneous estimation of this compound and other drugs in pharmaceutical preparations and human plasma nih.gov. These methods involve measuring synchronous fluorescence intensity at specific wavelengths. For instance, a method for simultaneous analysis of this compound hydrochloride and amlodipine (B1666008) besylate used synchronous fluorescence intensity at Δλ = 40 nm in methanol, with peak amplitudes estimated at 282 nm for this compound hydrochloride nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and purity of organic compounds. It provides detailed information about the arrangement of atoms within a molecule. NMR is used to confirm the structure of Levothis compound and its derivatives, such as deuterated forms lgcstandards.comcleanchemlab.com. Analysis by 1H-NMR and 19F-NMR can confirm the expected structure of the compound lgcstandards.com.
NMR spectroscopy, often in conjunction with other techniques like mass spectrometry, is valuable for metabolite profiling and structural characterization of this compound and its metabolites. While the provided search results specifically mention NMR for structural confirmation of Levothis compound and deuterated Levothis compound lgcstandards.comcleanchemlab.com, NMR methods are broadly applied in structural biology and the characterization of molecular complexes nih.gov. Although direct detailed research findings on Levothis compound metabolite profiling solely by NMR were not prominently featured in the search results, NMR's capability in elucidating the structure of complex molecules and their transformation products makes it a relevant tool in the broader context of this compound metabolism studies.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. MS is used to confirm the structure and purity of Levothis compound lgcstandards.comcleanchemlab.com. It can detect the molecular ion and characteristic fragmentation patterns, aiding in identification.
LC-MS, particularly LC-tandem MS (LC-MS/MS), is a widely used hyphenated technique for the separation, identification, and quantification of this compound and its enantiomers in complex matrices like biological fluids and pharmaceutical formulations analchemres.organalchemres.orgresearchgate.netnih.govresearchgate.netresearchgate.netxisdxjxsu.asia. This technique combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry.
LC-MS/MS methods have been developed and validated for the simultaneous estimation of this compound enantiomers, including S-RRR and R-SSS this compound, in human plasma analchemres.organalchemres.orgresearchgate.net. These methods often utilize chiral columns for enantiomeric separation and operate in multiple reaction monitoring (MRM) mode for quantification analchemres.organalchemres.orgresearchgate.netnih.govresearchgate.net. For example, a validated LC-MS/MS method for this compound in human plasma used a C18 column and a mobile phase of formic acid in water and acetonitrile, with quantification performed using precursor-product ions at m/z 406.00-151.00 for this compound nih.gov. Another LC-MS/MS method for this compound in human plasma reported a calibration curve range of 10-4000 pg/mL and used precursor-product ions at m/z 406.2 → 151.0 for this compound researchgate.net. High-resolution mass spectrometry (HR-MS) coupled with LC has also been employed for the identification and characterization of this compound metabolites mdpi.comresearchgate.net.
Electrochemical Analytical Approaches
Electrochemical methods involve measuring the electrical properties of a solution containing the analyte. These methods can be sensitive and cost-effective for drug analysis. Electrochemical sensors have been developed for the determination of this compound. For instance, a boric acid‒glutardialdehyde-modified glassy carbon electrode was designed for the investigation of the electrochemical behavior and quantitative determination of this compound researchgate.net. This sensor exhibited good repeatability and stability for detecting the oxidation peak of this compound and showed a linear response over a specific concentration range with a low detection limit researchgate.net. Electrochemical methods can offer faster and simpler quantification compared to some chromatographic techniques researchgate.net.
Voltammetric Techniques for Quantification
Electrochemical techniques, such as voltammetry, offer a sensitive and cost-effective approach for the quantitative determination of this compound. A rapid electroanalytical method utilizing a boron-doped diamond electrode has been developed for the detection and quantification of this compound. nih.gov This method demonstrated a sensitive square-wave voltammetric response at 1.31 V, corresponding to the oxidation of this compound, in a Britton-Robinson buffer solution at pH 8. nih.gov The voltammetric response showed linearity over a specific concentration range, indicating its applicability for quantitative analysis. nih.gov This electroanalytical method was reported to be faster and simpler compared to a comparative RP-HPLC method, requiring only a few seconds for direct voltammetric measurement. nih.gov
Method Validation and Quality Control in Analytical Chemistry
Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. nih.govjpionline.orgnih.govresearchgate.net Key validation parameters typically assessed include specificity, selectivity, linearity, range, accuracy, precision, limits of detection (LOD) and quantification (LOQ), robustness, and stability. nih.govjpionline.orgnih.govresearchgate.net Several validated analytical methods, primarily utilizing HPLC, have been developed for the determination of this compound in pharmaceutical formulations. nih.govglobalresearchonline.netijrpc.comresearchgate.netbezmialemscience.orgbezmialemscience.orgresearchgate.netnih.govpharmascholars.comwjpmr.comprimescholars.comresearchgate.netsysrevpharm.orgresearchgate.net
Linearity, Range, and Calibration Curve Establishment
Linearity establishes the proportional relationship between the analyte concentration and the analytical response over a defined range. nih.govjpionline.orgnih.govresearchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision. nih.govjpionline.orgnih.govresearchgate.net Calibration curves are constructed by plotting the instrument response against a series of known concentrations of the analyte. bezmialemscience.orgbezmialemscience.org Numerous validated methods for this compound have reported linearity over various concentration ranges. jpionline.orgnih.govglobalresearchonline.netijrpc.comresearchgate.netbezmialemscience.orgbezmialemscience.orgresearchgate.netnih.govpharmascholars.comwjpmr.comprimescholars.comresearchgate.netsysrevpharm.orgresearchgate.netnih.govekb.eg Correlation coefficients (r² or R²) close to 1 indicate a strong linear relationship. jpionline.orgijrpc.comresearchgate.netbezmialemscience.orgnih.govpharmascholars.comresearchgate.netsysrevpharm.orgresearchgate.net
Here is a table summarizing some reported linearity ranges and correlation coefficients for this compound analysis:
| Analytical Method (Reference) | Linearity Range | Correlation Coefficient (r² or R²) |
| RP-HPLC globalresearchonline.net | 0.25 - 8.0 µg/mL | Not explicitly stated, but linear |
| RP-HPLC ijrpc.com | 10 - 50 ppm | 0.999 |
| RP-HPLC researchgate.net | 15 - 75 µg/mL | >0.999 |
| RP-HPLC bezmialemscience.org | 0.20 - 15.00 µg/mL | Not explicitly stated, linear |
| RP-HPLC jpionline.org | 10 - 50 μg/mL | 0.999 |
| RP-HPLC nih.gov | 40 - 160 μg/mL | 0.9999 |
| Spectrophotometry nih.gov | 2.5 - 70 µg/mL | 0.9983, 0.9945, 0.9985 (Method dependent) |
| HPLC-PDA ekb.eg | 5.0 - 70.0 μg/mL | 0.9996 |
| RP-HPLC pharmascholars.com | 2.5 - 7.5 μg/mL | Not explicitly stated, linear |
| RP-HPLC wjpmr.com | 12.5 - 37.5 μg/ml | Not explicitly stated, strong linearity |
| RP-HPLC primescholars.com | 48 - 112 µg/ml | Not explicitly stated, linear |
| RP-HPLC sysrevpharm.org | 25 - 75 µg/mL | ≥ 0.999 |
| RP-HPLC nih.gov | 0.2 - 10 μg/ml | Not explicitly stated, linear |
| Voltammetry nih.gov | 2.5 × 10⁻⁷ to 1.5 × 10⁻⁵ M | Linear |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. nih.govjpionline.orgresearchgate.net The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.govjpionline.orgresearchgate.net These limits are crucial for assessing the sensitivity of an analytical method. LOD and LOQ values for this compound have been determined and reported in various validation studies. nih.govjpionline.orgnih.govglobalresearchonline.netijrpc.combezmialemscience.orgbezmialemscience.orgprimescholars.comresearchgate.net
Here is a table presenting some reported LOD and LOQ values for this compound analysis:
| Analytical Method (Reference) | LOD | LOQ |
| RP-HPLC globalresearchonline.net | 0.10 µg/mL | 0.25 µg/mL |
| RP-HPLC ijrpc.com | 0.15 ppm | 0.5 ppm |
| RP-HPLC bezmialemscience.org | 3.3 times SD/slope | 10 times SD/slope |
| RP-HPLC bezmialemscience.org | 0.2 - 10.0 μg/mL (Range) | 0.25 - 10.0 μg/mL (Range) |
| RP-HPLC jpionline.org | 0.54 μg/mL | 1.64 μg/mL |
| RP-HPLC primescholars.com | 2.20 µg/mL | 6.67 µg/mL |
| RP-HPLC nih.gov | Signal-to-noise (S/N) 3:1 | Signal-to-noise (S/N) 10:1 |
| Voltammetry nih.gov | 3.2 × 10⁻⁸ M | Not explicitly stated |
Accuracy and Precision (Intra-day and Inter-day Variability)
Accuracy refers to the closeness of agreement between the value found and the accepted true value. nih.govjpionline.orgnih.govresearchgate.net Precision describes the agreement among individual measurements when the same homogeneous sample is repeatedly analyzed. nih.govjpionline.orgnih.govresearchgate.net Precision is typically assessed at two levels: intra-day (repeatability, measurements within the same day) and inter-day (intermediate precision, measurements on different days). nih.govjpionline.orgnih.govresearchgate.net Accuracy is often expressed as percentage recovery, while precision is commonly reported as percentage Relative Standard Deviation (%RSD). nih.govijrpc.combezmialemscience.orgbezmialemscience.orgprimescholars.comekb.eg Validated methods for this compound have consistently demonstrated acceptable accuracy and precision within specified limits. nih.govglobalresearchonline.netijrpc.comresearchgate.netbezmialemscience.orgbezmialemscience.orgresearchgate.netnih.govprimescholars.comresearchgate.netsysrevpharm.orgresearchgate.netekb.eg
Here is a table showing some reported accuracy and precision data for this compound analysis:
| Analytical Method (Reference) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| RP-HPLC globalresearchonline.net | 99.8% (mean) | <4.82% | <4.82% |
| RP-HPLC ijrpc.com | Not explicitly stated | 0.510% | 0.212% |
| RP-HPLC researchgate.net | 99.39% - 100.74% | 0.80% | Not explicitly stated |
| RP-HPLC bezmialemscience.org | 98.00% - 101.50% | 0.59% - 1.34% | 1.11% - 1.61% |
| RP-HPLC jpionline.org | 102.49% - 103.44% | <2% | <2% |
| RP-HPLC nih.gov | 98.57% - 99.55% | 0.69% | 1.39% |
| HPLC-PDA ekb.eg | 99.73% ± 0.89 | 0.82% | 1.25% |
| RP-HPLC primescholars.com | 98.9% - 100.8% | <2% | <2% |
| RP-HPLC sysrevpharm.org | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| RP-HPLC nih.gov | 98.68% - 100.86% | Not explicitly stated | Not explicitly stated |
Robustness and Stability-Indicating Method Development
Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. jpionline.org This demonstrates the reliability of the method during normal usage. jpionline.org Stability-indicating methods are designed to accurately quantify the active pharmaceutical ingredient in the presence of degradation products, impurities, and excipients. nih.govbezmialemscience.orgnih.gov This is achieved by subjecting the drug substance and drug product to various stress conditions (e.g., acid, base, oxidation, heat, light) and ensuring that the method can resolve the main peak from any degradation peaks. nih.govbezmialemscience.orgbezmialemscience.orgnih.govprimescholars.com Validated methods for this compound have included robustness testing by varying parameters such as mobile phase composition, flow rate, and wavelength. jpionline.orgbezmialemscience.orgprimescholars.com Stability-indicating methods have been developed and validated for this compound, confirming their ability to accurately quantify the drug in stressed samples. nih.govresearchgate.netbezmialemscience.orgnih.govprimescholars.com
Application of Analytical Methods in Pre-clinical Biological Matrices
The application of analytical methods in pre-clinical biological matrices, such as plasma and aqueous humor, is essential for pharmacokinetic and metabolism studies of levothis compound. These studies help understand the absorption, distribution, metabolism, and excretion of the compound in animal models before human trials.
LC-MS/MS methods have been developed and validated for the quantification of this compound and its enantiomers in biological fluids like plasma. A sensitive LC-MS/MS method using protein precipitation for sample preparation has been reported for the simultaneous quantification of this compound and labetalol (B1674207) in aqueous humor and plasma. This method utilized a reverse phase C18 column and a mobile phase composed of an aqueous buffer (ammonium acetate with formic acid) and an organic phase (methanol and acetonitrile). This compound was monitored using a specific mass transition in ESI positive mode. The method demonstrated linearity over a concentration range relevant for pre-clinical studies and acceptable accuracy values in both matrices. nih.gov
Another LC-MS/MS method for this compound analysis in human plasma employed liquid-liquid extraction with ethyl acetate for sample preparation. researchgate.net Chromatographic separation was achieved using a C18 column with a mobile phase of acetonitrile and ammonium formate (B1220265) buffer. researchgate.net This method showed high sensitivity with a reported limit of sensitivity of 10 pg/mL. researchgate.net Validation parameters, including within- and between-batch precision and recovery, were within acceptable ranges for bioanalytical methods. researchgate.net
While specific data tables focusing solely on levothis compound in pre-clinical matrices were not extensively detailed in the search results, the principles and methodologies applied to racemic this compound and its enantiomers in biological matrices are directly relevant. The validation parameters reported for these methods, such as linearity ranges, limits of detection and quantification, accuracy, and precision, provide insight into their applicability for quantifying levothis compound in pre-clinical biological samples.
For instance, a validated RP-HPLC method for this compound in pharmaceutical preparations reported a linearity range of 0.25-8.0 µg/mL, with LOD and LOQ values of 0.10 and 0.25 µg/mL, respectively. globalresearchonline.net While applied to pharmaceutical preparations, these sensitivity levels highlight the capability of HPLC for low-concentration analysis. For biological matrices, LC-MS/MS generally offers even higher sensitivity. The LC-MS/MS method for this compound and labetalol in aqueous humor and plasma showed linearity from 0.43-750 ng/mL for this compound, demonstrating its suitability for quantifying the compound across a wide concentration range encountered in biological samples. nih.gov
The recovery values obtained during method validation are crucial for assessing the accuracy of the method in biological matrices, as they indicate the efficiency of the extraction process. Recovery rates for this compound in plasma using LC-MS/MS have been reported to be within acceptable limits. researchgate.net
These analytical methodologies, particularly validated LC-MS/MS methods, are indispensable tools in pre-clinical research involving levothis compound, enabling accurate determination of its concentration in biological matrices to support pharmacokinetic profiling and understand its behavior in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
